methanolate CAS No. 53535-43-6](/img/structure/B14634992.png)
[2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidene](ethoxy)methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate: is a complex organic compound with the molecular formula C16H18N2O5 This compound features a unique structure that includes a diazonium group, an ethoxycarbonyl group, and a tetrahydroazulenylidene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroazulene Core: This can be achieved through a series of cyclization reactions involving suitable starting materials such as cycloheptatriene derivatives.
Introduction of the Diazonium Group: This step involves the diazotization of an amine precursor using nitrous acid or other diazotizing agents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for diazotization, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroazulene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazonium group can yield the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are often used in Sandmeyer reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
科学的研究の応用
Chemistry
In chemistry, 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
While specific biological applications are not well-documented, compounds with similar structures have been studied for their potential biological activity. This compound could be explored for its potential as a pharmacophore in drug design.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用機序
The mechanism of action of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate involves its ability to participate in various chemical reactions. The diazonium group is particularly reactive and can undergo substitution reactions, while the ethoxycarbonyl group can participate in esterification or hydrolysis reactions. The tetrahydroazulene core provides a stable framework that can undergo further functionalization.
類似化合物との比較
Similar Compounds
- 2-Diazonio-3-(methoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate
- 2-Diazonio-3-(propoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate
Uniqueness
The uniqueness of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate lies in its specific combination of functional groups and the stability of its tetrahydroazulene core
特性
CAS番号 |
53535-43-6 |
|---|---|
分子式 |
C16H18N2O5 |
分子量 |
318.32 g/mol |
IUPAC名 |
diethyl 2-diazo-6-oxo-4,5,7,8-tetrahydroazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-3-22-15(20)12-10-7-5-9(19)6-8-11(10)13(14(12)18-17)16(21)23-4-2/h3-8H2,1-2H3 |
InChIキー |
WGHJHGSBXCKRQB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2CCC(=O)CCC2=C(C1=[N+]=[N-])C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)


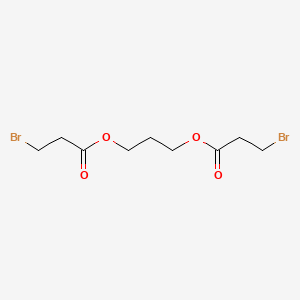
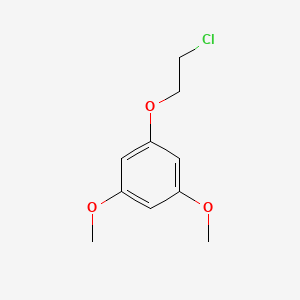
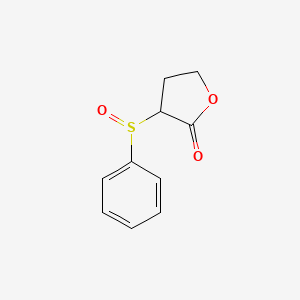
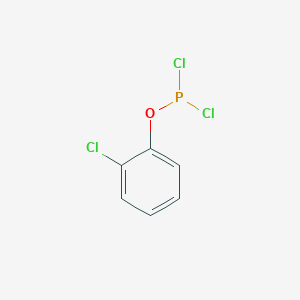
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
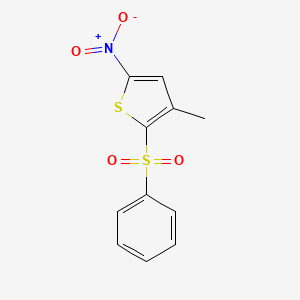

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

